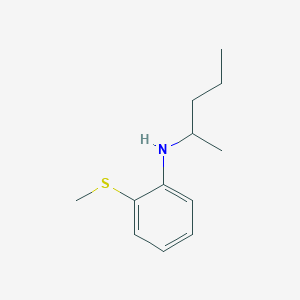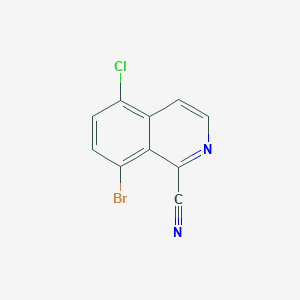
8-Bromo-5-chloroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-chloroisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C10H4BrClN2 It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 8th and 5th positions, respectively, and a cyano group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloroisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of isoquinoline derivatives, followed by the introduction of the cyano group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality. Industrial production also emphasizes safety and environmental considerations, adhering to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-5-chloroisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role in inhibiting microbial growth or modulating cellular pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-chloroisoquinoline
- 8-Bromo-1-chloroisoquinoline
- 5-Chloroisoquinoline-1-carbonitrile
Uniqueness
8-Bromo-5-chloroisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H4BrClN2 |
|---|---|
Molecular Weight |
267.51 g/mol |
IUPAC Name |
8-bromo-5-chloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-7-1-2-8(12)6-3-4-14-9(5-13)10(6)7/h1-4H |
InChI Key |
BDWABUILJMMWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN=C2C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



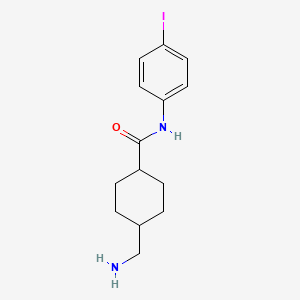
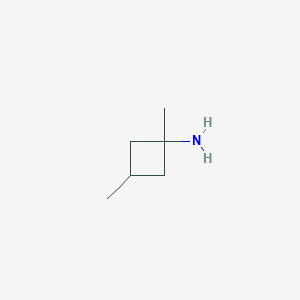
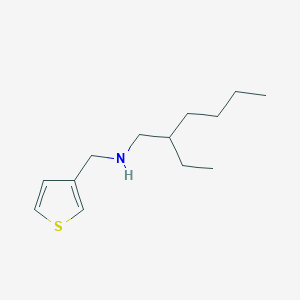
![4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol](/img/structure/B13255385.png)
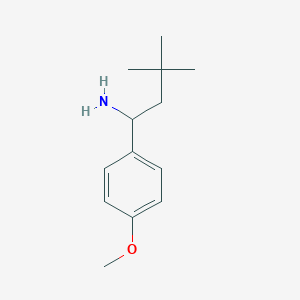

![2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL](/img/structure/B13255403.png)

amine](/img/structure/B13255410.png)

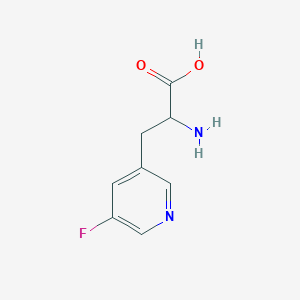
![3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B13255438.png)
